molecular formula C17H27N5O3 B2810399 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea CAS No. 1170518-78-1

1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea

Cat. No.: B2810399
CAS No.: 1170518-78-1
M. Wt: 349.435
InChI Key: HMUXAHPGDJNIMI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea is a chemical compound with the molecular formula C17H27N5O3 and a molecular weight of 349.435 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 6-morpholinopyrimidine moiety. This can be achieved through the reaction of appropriate starting materials such as 2-chloropyrimidine with morpholine under basic conditions.

    Alkylation: The next step involves the alkylation of the pyrimidine derivative with an appropriate alkylating agent to introduce the ethyl group.

    Urea Formation: The final step involves the reaction of the alkylated pyrimidine with cyclohexyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells . This inhibition occurs through the binding of the compound to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: This compound also contains the morpholinopyrimidine moiety and has been studied for its anti-inflammatory properties.

    4-(6-Morpholinopyrimidin-4-yl)piperazine: Another related compound with similar biological activities.

Uniqueness

1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea is unique due to its specific structure, which combines the cyclohexyl and morpholinopyrimidine moieties. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h12-14H,1-11H2,(H2,18,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXAHPGDJNIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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